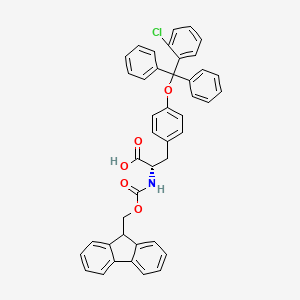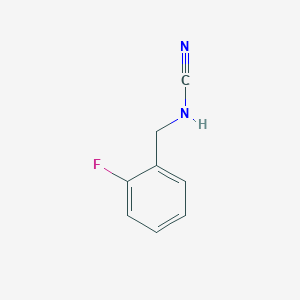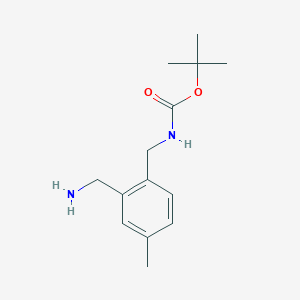
Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate
Vue d'ensemble
Description
Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate (TBAMMC) is a relatively new and versatile synthetic compound with a wide range of applications in the fields of chemistry and biology. Developed in the early 2000s, TBAMMC is a member of the family of N-alkylbenzylcarbamates, a class of compounds that can be used as a substrate for a variety of biochemical reactions. TBAMMC has been found to possess unique properties that make it an ideal starting material for the synthesis of other compounds and for scientific research applications.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate is not entirely clear, but it is believed that it binds to certain proteins and enzymes, thus inhibiting their activity. This is thought to be due to the presence of the tert-butyl group, which is believed to interact with the active site of the protein or enzyme.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate are not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins, as well as to act as an inhibitor of certain metabolic processes. In addition, Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate has been found to possess anti-inflammatory and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate in laboratory experiments include its high solubility, low toxicity, and its ability to bind to and inhibit certain proteins and enzymes. However, the use of Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate in laboratory experiments is limited by its high reactivity and short shelf-life.
Orientations Futures
For Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate research include the development of new synthetic methods for the production of Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate and its derivatives, as well as the exploration of its potential applications in the fields of medicine and biotechnology. In addition, further research is needed to better understand the mechanism of action of Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate and its biochemical and physiological effects. Other potential future directions include the development of new Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate-based drugs and the exploration of its use as a therapeutic agent.
Applications De Recherche Scientifique
Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate has been used in a wide range of scientific research applications. It has been used as a substrate in the synthesis of other compounds, as a reagent in organic synthesis, and as a starting material for the synthesis of biologically active compounds. In addition, Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate has been used as a ligand in the synthesis of metalloproteins, as an inhibitor of enzymes, and as a tool for studying the structure and function of proteins.
Propriétés
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)-4-methylphenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-5-6-11(12(7-10)8-15)9-16-13(17)18-14(2,3)4/h5-7H,8-9,15H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZVSBLPAGWEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700570 | |
| Record name | tert-Butyl {[2-(aminomethyl)-4-methylphenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate | |
CAS RN |
862205-35-4 | |
| Record name | Carbamic acid, [[2-(aminomethyl)-4-methylphenyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862205-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {[2-(aminomethyl)-4-methylphenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dioxo-octahydroimidazolidino[1,5-a]piperazine-5-carboxamide](/img/structure/B1443234.png)
![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)
![[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1443238.png)
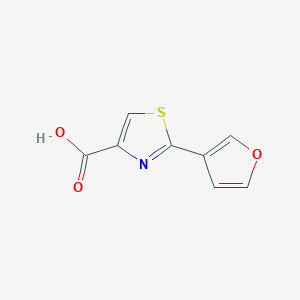
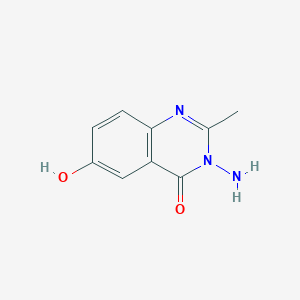
![2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1443245.png)
![5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1443246.png)
![2-[3-(3-Phenylpropoxy)phenyl]acetonitrile](/img/structure/B1443248.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1443249.png)
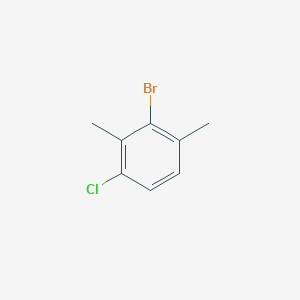
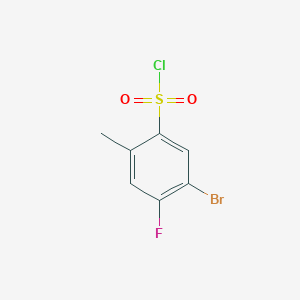
![[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride](/img/structure/B1443254.png)
